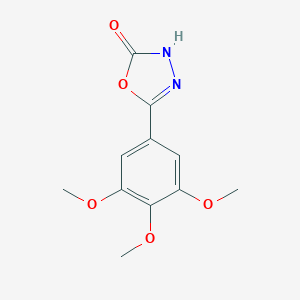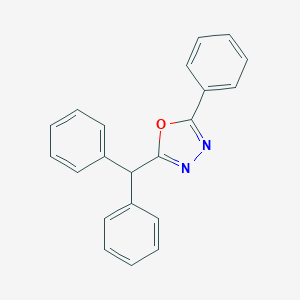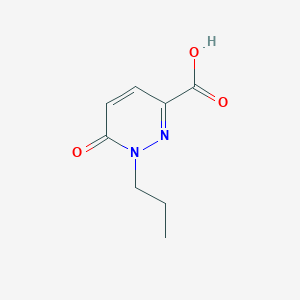
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as BZB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZB is a benzothiazole derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
Mécanisme D'action
The exact mechanism of action of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor that plays a key role in inflammation. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to possess antioxidant activity, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which can contribute to oxidative stress and damage to cells. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to protect cells from oxidative damage. In addition, N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its wide range of biological activities. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its potential toxicity. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to be toxic to certain cell types at high concentrations, and more research is needed to determine its safety profile.
Orientations Futures
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide. One area of research is the development of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, more research is needed to determine the safety and toxicity profile of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide, as well as its potential interactions with other drugs.
Méthodes De Synthèse
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl isothiocyanate or 4-ethoxybenzoyl azide.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to possess antitumor and antiviral activities, making it a potential candidate for the treatment of cancer and viral infections.
Propriétés
Numéro CAS |
139233-23-1 |
|---|---|
Nom du produit |
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)15(19)18-16-17-13-5-3-4-6-14(13)21-16/h3-10H,2H2,1H3,(H,17,18,19) |
Clé InChI |
UQAGFMKLHGHQIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Pictogrammes |
Irritant |
Synonymes |
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)

![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)


![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)

